Methyl 2-((1-(3-(dimethylamino)benzoyl)pyrrolidin-3-yl)thio)acetate
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Description
Methyl 2-((1-(3-(dimethylamino)benzoyl)pyrrolidin-3-yl)thio)acetate is a useful research compound. Its molecular formula is C16H22N2O3S and its molecular weight is 322.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Transformation into Heterocyclic Systems
Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its 2-benzoyl analog have been prepared from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates. These multifunctional compounds are versatile synthons for the preparation of polysubstituted heterocyclic systems, including pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and more, showcasing their significant utility in chemical synthesis (Pizzioli et al., 1998).
Reaction with Heterocyclic Hydroxy Compounds
The compound reacts in acetic acid with monocyclic or bicyclic heterocyclic compounds with two hydroxy or potential hydroxy groups to give fused pyranones. This includes derivatives of 2H-pyrano[3,2-c]pyridine, 2H-pyrano[3,2-c]quinoline, and more, further demonstrating its flexibility in synthesizing fused heterocycles (Stanovnik et al., 1993).
Synthesis of Heterocyclic Systems
In another study, methyl 2-benzoylamino-3-dimethylaminopropenoate was introduced as a new reagent for the preparation of fused pyrimidinones from heterocyclic α-amino compounds in acetic acid. This showcases the compound's utility in preparing derivatives of pyrido[1,2-a]pyrimidine, pyrimido[1,2-b]pyridazine, and others, highlighting its significant contribution to heterocyclic chemistry (Stanovnik et al., 1990).
Generation of Structurally Diverse Libraries
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene, was used as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This demonstrates the use of similar compounds in creating diverse chemical libraries, which are valuable for drug discovery and material science applications (Roman, 2013).
Properties
IUPAC Name |
methyl 2-[1-[3-(dimethylamino)benzoyl]pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-17(2)13-6-4-5-12(9-13)16(20)18-8-7-14(10-18)22-11-15(19)21-3/h4-6,9,14H,7-8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHVPZFSCOBESZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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